Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate

Organic Synthesis Medicinal Chemistry Building Block

This methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate features orthogonal reactive handles: the 5-bromo group for Suzuki-Miyaura coupling and the 2-methylsulfanyl group for Liebeskind-Srogl coupling, enabling sequential functionalization. The 3-methyl ester serves as a protected carboxylic acid. Unlike regioisomers or non-ester analogs, this compound ensures precise regioselectivity and synthetic efficiency. Ideal for kinase inhibitor scaffolds, PROTACs, and agrochemical discovery. Order now to accelerate your SAR campaigns.

Molecular Formula C8H8BrNO2S
Molecular Weight 262.13 g/mol
CAS No. 1220422-12-7
Cat. No. B1428674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate
CAS1220422-12-7
Molecular FormulaC8H8BrNO2S
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)Br)SC
InChIInChI=1S/C8H8BrNO2S/c1-12-8(11)6-3-5(9)4-10-7(6)13-2/h3-4H,1-2H3
InChIKeyFFKOQOWUJKHKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS 1220422-12-7) – A Key Building Block for Regioselective Pyridine Functionalization and Drug Discovery


Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate (CAS 1220422-12-7) is a heteroaromatic building block comprising a pyridine core substituted with a bromine atom at the 5-position, a methyl ester at the 3-position, and a methylsulfanyl (methylthio) group at the 2-position. Its molecular formula is C₈H₈BrNO₂S and its molecular weight is 262.12 g/mol . The compound features a yellowish crystalline powder appearance and is typically supplied with a purity of ≥95% . As a pyridine-3-carboxylate derivative, it serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, where its orthogonal functional handles enable regioselective transformations .

Why Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate Cannot Be Readily Substituted with Closely Related Analogs


Substituting Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate with a closely related analog—such as a chloro derivative, a regioisomer (e.g., 4-bromo or 6-bromo), or a non-ester analog—can dramatically alter synthetic outcomes due to differences in reactivity, regioselectivity, and functional group tolerance. The 5-bromo group is strategically positioned for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-methylsulfanyl group serves as an orthogonal handle for Liebeskind-Srogl couplings or as a directing group for C-H activation [1][2]. The methyl ester at the 3-position provides a convenient protected carboxylic acid, which can be hydrolyzed to the free acid or further derivatized. In contrast, analogs lacking the ester (e.g., 5-bromo-2-(methylthio)nicotinic acid, CAS 1220422-10-5) exhibit different solubility, reactivity, and handling properties, and are incompatible with reactions requiring ester protection . Regioisomeric variants (e.g., 4-bromo-2-(methylsulfanyl)pyridine, CAS 769163-30-6) demonstrate distinct reactivity profiles in electrophilic aromatic substitution and cross-coupling due to altered electron density distribution . Therefore, generic substitution without empirical validation risks compromising reaction yield, selectivity, and ultimately, project timelines and resource efficiency. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate vs. Closest Analogs


Superior Purity Profile vs. Acid Analog Enables Direct Use in Multi-Step Syntheses Without Protection/Deprotection

Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate is commercially available at ≥95% purity and ≥98% purity , whereas the corresponding free acid analog (5-bromo-2-(methylthio)nicotinic acid, CAS 1220422-10-5) is typically supplied at 95-97% purity . The methyl ester form eliminates the need for a carboxylic acid protection step prior to cross-coupling or other base-sensitive reactions, thereby streamlining synthetic sequences and improving overall yield by avoiding an additional protection/deprotection sequence. In contrast, use of the free acid analog mandates protection (e.g., esterification) before key transformations, introducing an extra synthetic step and potential yield loss.

Organic Synthesis Medicinal Chemistry Building Block

Regiochemical Differentiation: 5-Bromo Substitution Enables Distinct Cross-Coupling Outcomes Compared to 4-Bromo Isomer

The 5-bromo substitution pattern on the pyridine ring of Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate confers a unique electronic environment that dictates regioselectivity in cross-coupling reactions. In Suzuki-Miyaura couplings, 5-bromonicotinates undergo efficient arylation with arylboronic acids, whereas the 4-bromo isomer (e.g., 4-bromo-2-(methylsulfanyl)pyridine, CAS 769163-30-6) exhibits different reactivity due to altered electron density at the reaction center [1]. Specifically, the 5-position is meta to the pyridine nitrogen and ortho to the ester group, resulting in an electrophilic site with distinct activation parameters. This regiochemical difference directly impacts the structural diversity accessible from a given building block, as the 5-aryl nicotinate scaffold is a privileged motif in kinase inhibitors and other bioactive molecules [2].

Cross-Coupling Regioselectivity Medicinal Chemistry

Orthogonal Reactivity of Methylsulfanyl Group Enables Liebeskind-Srogl Couplings Not Possible with Chloro or Methyl Analogs

The 2-methylsulfanyl group in Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate serves as an orthogonal handle for Liebeskind-Srogl cross-coupling, a transformation that is not feasible with chloro or methyl analogs. Under Pd(0) catalysis and in the presence of a Cu(I) carboxylate cofactor, the C-S bond of the methylthio group can be selectively activated to couple with arylboronic acids, while leaving the 5-bromo substituent intact for subsequent transformations [1]. This orthogonal reactivity profile enables sequential, site-selective functionalization strategies that are unattainable with analogs such as 5-bromo-2-chloropyridine-3-carboxylate or 5-bromo-2-methylpyridine-3-carboxylate, where only the halogen is reactive under standard cross-coupling conditions. The ability to perform two distinct cross-coupling reactions on the same scaffold dramatically expands the accessible chemical space from a single building block [2].

Liebeskind-Srogl Coupling C-S Bond Activation Orthogonal Reactivity

Predicted Physicochemical Profile Distinguishes Target Compound from Chloro and Non-Ester Analogs for Drug Design

Computationally predicted physicochemical properties differentiate Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate from closely related analogs. The target compound exhibits a predicted logP of 4.1229, a topological polar surface area (TPSA) of 41.13 Ų, 3 H-bond acceptors, 2 H-bond donors, and 4 rotatable bonds . In comparison, the corresponding free acid analog (5-bromo-2-(methylthio)nicotinic acid) has a lower logP and different H-bond donor/acceptor profile due to the carboxylic acid moiety . The chloro analog (5-bromo-2-chloropyridine-3-carboxylate) lacks the sulfur atom, resulting in a lower molecular weight and altered electronic properties. These differences in lipophilicity, polarity, and hydrogen bonding capacity directly influence membrane permeability, solubility, and protein binding, which are critical parameters in early-stage drug discovery. The methyl ester form offers a balanced profile suitable for oral bioavailability optimization, whereas the free acid may exhibit poor membrane permeability and the chloro analog may have reduced metabolic stability .

Physicochemical Properties Drug Design ADME Prediction

Recommended Application Scenarios for Methyl 5-bromo-2-(methylsulfanyl)pyridine-3-carboxylate Based on Evidence


Sequential, Site-Selective Functionalization in Medicinal Chemistry

This compound is ideally suited for medicinal chemistry programs requiring the construction of highly substituted pyridine scaffolds. The orthogonal reactivity of the 5-bromo and 2-methylsulfanyl groups enables sequential Suzuki-Miyaura and Liebeskind-Srogl cross-couplings, allowing chemists to introduce diverse aryl groups at two distinct positions in a controlled manner [1]. This capability is particularly valuable for exploring structure-activity relationships (SAR) around a central pyridine core, as it maximizes the diversity of analogs accessible from a single starting material.

Synthesis of 5-Aryl Nicotinate Libraries for Kinase Inhibitor Discovery

The 5-bromo substituent makes this compound a direct precursor to 5-aryl nicotinates via Suzuki-Miyaura coupling with arylboronic acids [2]. 5-Aryl nicotinates are privileged scaffolds in kinase inhibitor design, and this building block provides a straightforward entry point to generate focused libraries for screening against kinase targets. The methyl ester can be retained or hydrolyzed post-coupling to access the corresponding carboxylic acid for further derivatization.

Agrochemical Intermediate for Sulfur-Containing Heterocycles

Beyond pharmaceuticals, the methylsulfanyl group serves as a precursor to sulfoxide and sulfone derivatives, which are common motifs in agrochemical active ingredients. The compound can be oxidized to the corresponding sulfoxide or sulfone, and the bromine atom can then be used for further functionalization, providing a versatile route to novel crop protection agents .

Building Block for PROTAC and Molecular Glue Synthesis

The combination of a modifiable ester handle and a bromine atom for bioconjugation makes this compound a useful starting point for synthesizing heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The ester can be hydrolyzed and coupled to an E3 ligase ligand, while the bromine can be used to attach a target protein ligand via cross-coupling, enabling the modular assembly of degradation probes .

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